

An In-Depth Technical Guide to the Enzymatic Cocktail of Driselase

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Compound of Interest

Compound Name: *Driselase*
Cat. No.: *B13393941*

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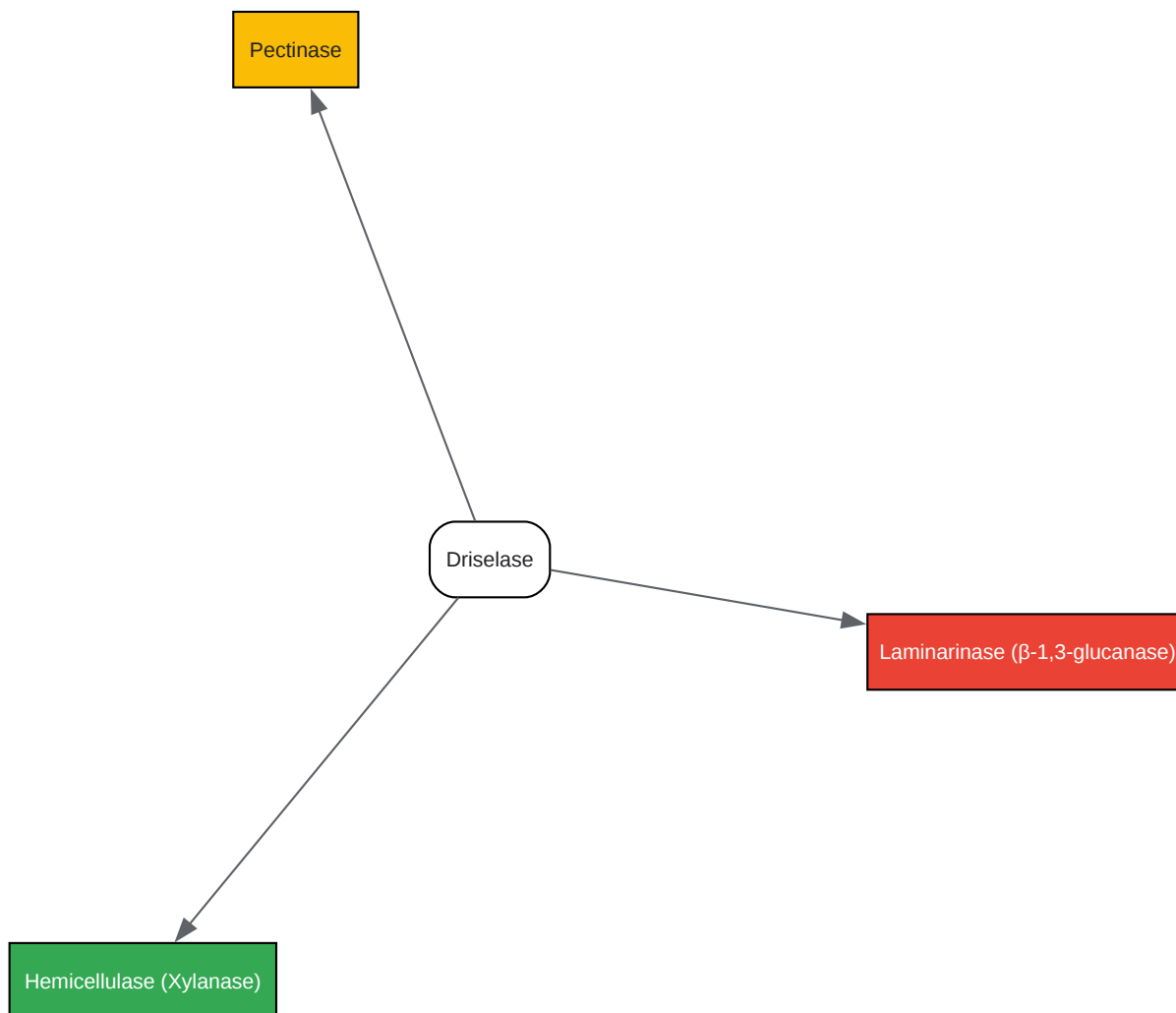
For Researchers, Scientists, and Drug Development Professionals

Introduction

Driselase is a widely utilized commercial enzyme preparation derived from fungi, primarily of the Basidiomycetes class, such as *Irpex lacteus*.^{[1][2]} It is a crude, complex mixture of cell wall-degrading enzymes, making it highly effective for the comprehensive digestion of plant and fungal cell walls.^{[3][4][5]} The primary application of **Driselase** is the generation of protoplasts for genetic transformation, cell culture, and single-cell analysis.^{[4][6]} Its utility also extends to biomass conversion for biofuel production, clarification of fruit juices and wines in the food industry, and bioscouring in textile manufacturing.^{[1][3]} This guide provides a detailed technical overview of the core enzymatic components of **Driselase**, quantitative activity data, standard experimental protocols, and the biochemical pathways it influences.

Core Enzymatic Components of Driselase

Driselase's efficacy stems from its synergistic blend of various hydrolytic enzymes. While the exact composition can vary by preparation, the core activities are consistently attributed to four main classes of enzymes that target the primary polysaccharides in plant and fungal cell walls.^{[3][5][6]} These include cellulases, hemicellulases (predominantly xylanase), pectinases, and laminarinases.^{[1][5][7]} Some preparations may also contain proteases.^{[2][3]}



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Caption: Core enzymatic activities present in the **Driselase** cocktail.

Quantitative Analysis of Enzymatic Activities

The potency of a **Driselase** preparation is determined by the specific activity of its constituent enzymes. These activities are typically measured in units (U), where one unit defines a specific

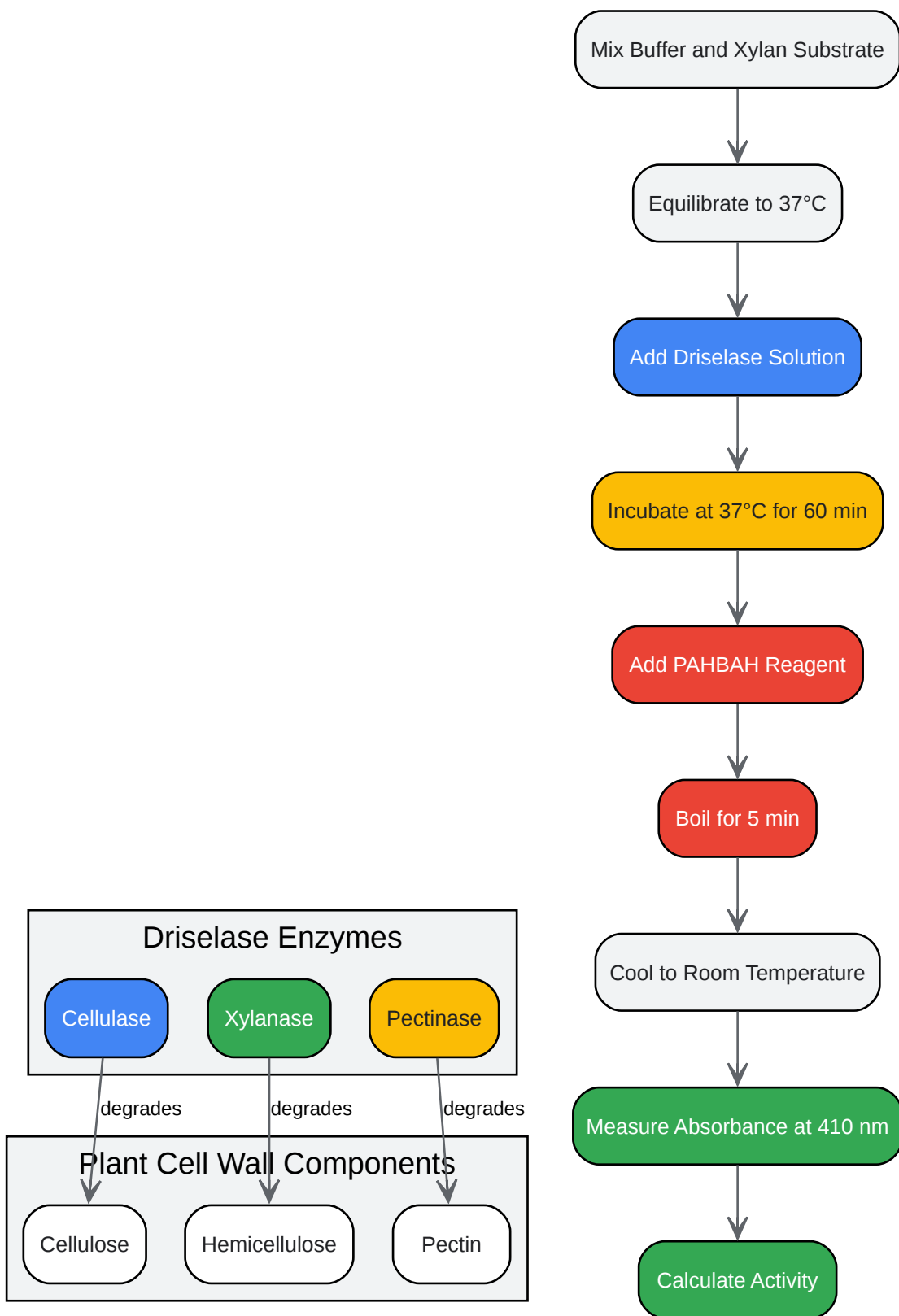
amount of substrate converted or product liberated per unit of time under defined conditions (e.g., pH, temperature).

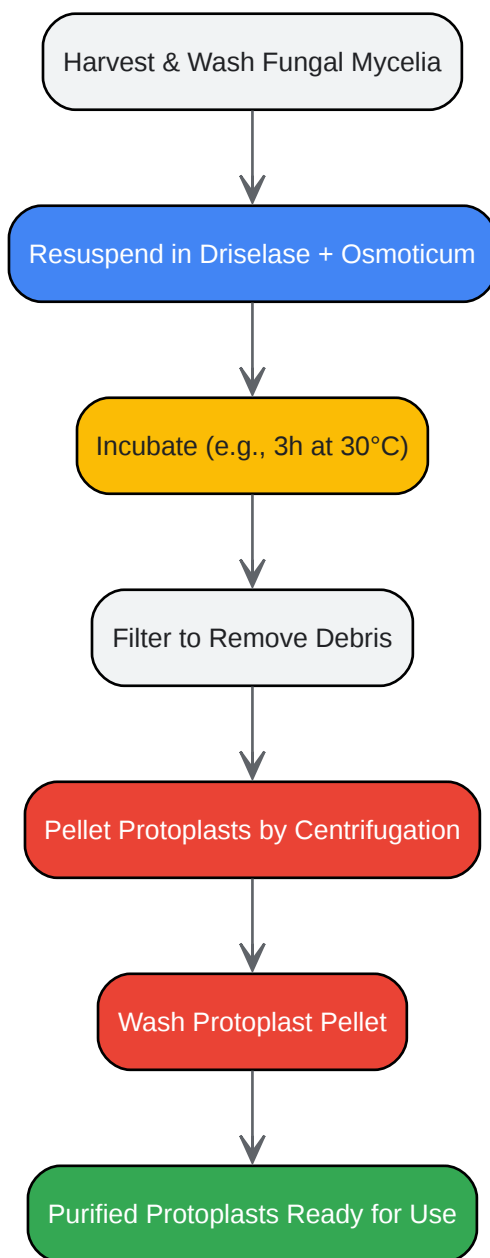
Table 1: Specified Activities of **Driselase** Components

Enzyme	Specified Activity	Unit Definition	Source
Cellulase	≥100 U/mg solid	One unit liberates 1.0 μmol of glucose from cellulose in 1 hour at pH 5.0 and 37°C.	[7]
Xylanase	≥3 U/g	One unit liberates 1.0 mg of reducing sugar (as glucose) from xylan per minute at pH 4.5 and 37°C.	[7][8]
Laminarinase	Not specified	One unit liberates 1.0 mg of reducing sugar (as glucose) from laminarin per minute at pH 5.0 and 37°C.	[7]

Biochemical Pathways and Mechanism of Action

Driselase functions by systematically deconstructing the complex polymeric network of the plant cell wall. Each enzyme targets a specific component, leading to the complete digestion of the wall and the release of protoplasts.





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